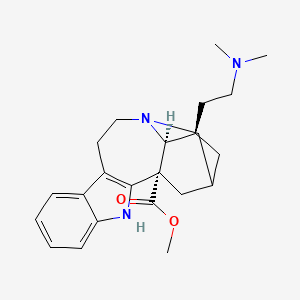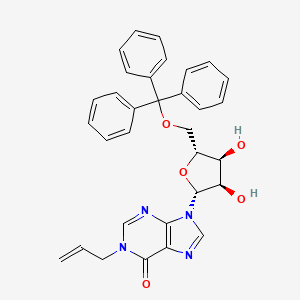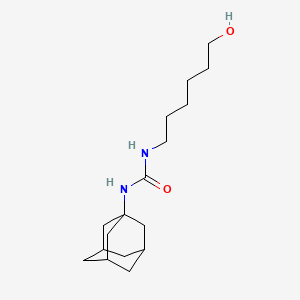![molecular formula C21H29FN2O2 B10840116 1-Adamantan-1-yl-3-[4-(4-fluorophenoxy)butyl]urea](/img/structure/B10840116.png)
1-Adamantan-1-yl-3-[4-(4-fluorophenoxy)butyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Adamantan-1-yl-3-[4-(4-fluorophenoxy)butyl]urea is a synthetic compound that combines the unique structural features of adamantane and fluorophenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-adamantan-1-yl-3-[4-(4-fluorophenoxy)butyl]urea typically involves the reaction of adamantane derivatives with fluorophenoxy butyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane, and requires careful temperature regulation to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-Adamantan-1-yl-3-[4-(4-fluorophenoxy)butyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, particularly at the fluorophenoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or other polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted urea derivatives.
Scientific Research Applications
1-Adamantan-1-yl-3-[4-(4-fluorophenoxy)butyl]urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antiviral properties.
Mechanism of Action
The mechanism of action of 1-adamantan-1-yl-3-[4-(4-fluorophenoxy)butyl]urea involves its interaction with specific molecular targets, such as enzymes. For instance, as an inhibitor of soluble epoxide hydrolase, the compound binds to the enzyme’s active site, preventing the hydrolysis of epoxides to diols. This inhibition can modulate various biological pathways, including those involved in inflammation and pain .
Comparison with Similar Compounds
- 1-Adamantan-1-yl-3-[4-(pentyloxy)cyclohexyl]urea
- 1-Adamantan-1-yl-3-(4-chlorophenyl)urea
- 1-Adamantan-1-yl-3-(2,3,4-trifluorophenyl)urea
Uniqueness: 1-Adamantan-1-yl-3-[4-(4-fluorophenoxy)butyl]urea stands out due to the presence of the fluorophenoxy group, which imparts unique electronic and steric properties. This makes the compound particularly effective in certain biological applications, such as enzyme inhibition, where the fluorine atom can enhance binding affinity and specificity .
Properties
Molecular Formula |
C21H29FN2O2 |
|---|---|
Molecular Weight |
360.5 g/mol |
IUPAC Name |
1-(1-adamantyl)-3-[4-(4-fluorophenoxy)butyl]urea |
InChI |
InChI=1S/C21H29FN2O2/c22-18-3-5-19(6-4-18)26-8-2-1-7-23-20(25)24-21-12-15-9-16(13-21)11-17(10-15)14-21/h3-6,15-17H,1-2,7-14H2,(H2,23,24,25) |
InChI Key |
PVCKSZSZTVYJKW-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)NCCCCOC4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


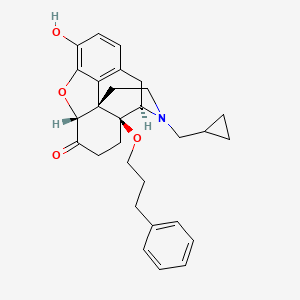
![5-Hydroxy-1-aza-11-azoniapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2(7),3,5,8(18),9,11(19),15-heptaen-17-one](/img/structure/B10840042.png)
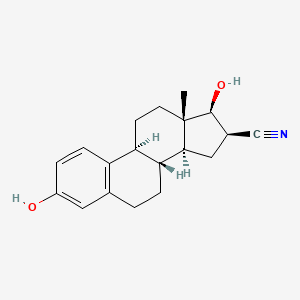

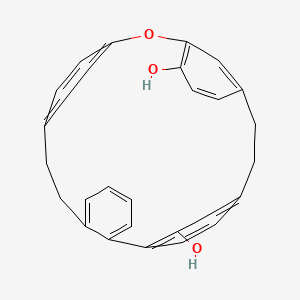
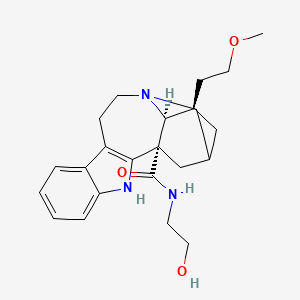
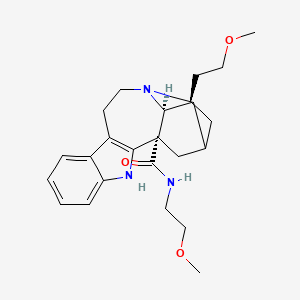
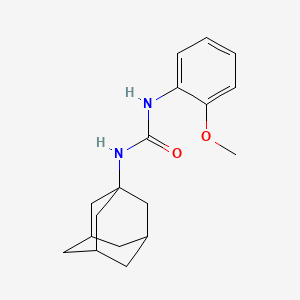

![methyl (1S,15R,17R,18S)-17-[2-(methylamino)ethyl]-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate](/img/structure/B10840098.png)

